2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride typically involves the sulfonylation of 2’,4’-dimethoxybiphenyl. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature environment to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of 2’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents and are usually conducted under controlled conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing conditions used. For example, substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
2’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride is widely used in scientific research, particularly in:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is used in the modification of biomolecules, aiding in the study of protein functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic reactants .
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Dimethoxy-biphenyl-3-sulfonic acid
- 2’,4’-Dimethoxy-biphenyl-3-sulfonamide
- 2’,4’-Dimethoxy-biphenyl-3-sulfonate esters
Uniqueness
2’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride is unique due to its high reactivity and specificity in forming sulfonamide derivatives. This makes it particularly valuable in biochemical research and organic synthesis .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4S/c1-18-11-6-7-13(14(9-11)19-2)10-4-3-5-12(8-10)20(15,16)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUJQNMQPHPKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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